2,5-Difluoro-4-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Difluoro-4-nitrobenzoyl chloride typically involves the nitration of 2,5-difluorobenzoyl chloride. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-nitrobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-4-nitrobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoyl chloride: Similar structure but lacks the fluorine atoms.
2,4-Difluoro-3,5-dichloronitrobenzene: Contains additional chlorine atoms and is used in pesticide synthesis.
Uniqueness
2,5-Difluoro-4-nitrobenzoyl chloride is unique due to the presence of both fluorine and nitro substituents on the benzene ring. This combination imparts distinct electronic properties, making it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H2ClF2NO3 |
---|---|
Molekulargewicht |
221.54 g/mol |
IUPAC-Name |
2,5-difluoro-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-5(10)6(11(13)14)2-4(3)9/h1-2H |
InChI-Schlüssel |
DCFRYHJISLSBPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.